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Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (4-
Bromopyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. This document

details the expected physicochemical properties and provides a thorough analysis of its

predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for

these analytical techniques are provided to aid researchers in the characterization of this and

similar compounds. The logical workflow for the synthesis and characterization of (4-
Bromopyridin-3-yl)methanol is also presented.

Introduction
(4-Bromopyridin-3-yl)methanol is a substituted pyridine derivative of significant interest in

medicinal chemistry and drug development. Its structure, featuring a bromine atom and a

hydroxymethyl group on the pyridine ring, offers versatile handles for further chemical

modifications, making it a valuable building block for the synthesis of complex organic

molecules and active pharmaceutical ingredients. Accurate structural confirmation is paramount

for its application in regulated industries. This guide outlines the essential analytical techniques

and methodologies for the unambiguous structural elucidation of this compound.
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Physicochemical Properties
A summary of the key physicochemical properties of (4-Bromopyridin-3-yl)methanol is
presented in Table 1. These properties are essential for its handling, storage, and use in

synthetic protocols.

Table 1: Physicochemical Properties of (4-Bromopyridin-3-yl)methanol

Property Value Reference

IUPAC Name (4-Bromopyridin-3-yl)methanol N/A

Synonyms (4-bromo-3-pyridinyl)methanol [1]

CAS Number 197007-87-7 [1]

Molecular Formula C₆H₆BrNO [1]

Molecular Weight 188.02 g/mol [1]

Appearance
Predicted: White to off-white

solid
N/A

Boiling Point 302.8±27.0 °C (Predicted) [2]

Density 1.668 g/cm³ (Predicted) [2]

pKa 12.96±0.10 (Predicted) [2]

Synthesis Pathway
A common synthetic route to (4-Bromopyridin-3-yl)methanol involves the reduction of the

corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This transformation can be

efficiently achieved using a mild reducing agent such as sodium borohydride.
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Synthesis of (4-Bromopyridin-3-yl)methanol

4-Bromo-3-pyridinecarboxaldehyde

(4-Bromopyridin-3-yl)methanol

Reduction

NaBH4
Methanol, 0 °C

Click to download full resolution via product page

A typical synthesis route for (4-Bromopyridin-3-yl)methanol.

Structural Elucidation and Spectroscopic Analysis
The definitive structural confirmation of (4-Bromopyridin-3-yl)methanol relies on a

combination of spectroscopic techniques. The following sections detail the predicted data for ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methylene protons of the hydroxymethyl group.

Table 2: Predicted ¹H NMR Data for (4-Bromopyridin-3-yl)methanol (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.55 s 1H H-2

~8.45 d 1H H-6

~7.40 d 1H H-5

~4.80 s 2H -CH₂OH

~2.50 br s 1H -OH

The carbon NMR spectrum will provide information on the number and electronic environment

of the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for (4-Bromopyridin-3-yl)methanol (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~151.0 C-2

~149.5 C-6

~140.0 C-3

~125.0 C-4 (ipso-Br)

~123.0 C-5

~62.0 -CH₂OH

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (4-Bromopyridin-3-yl)methanol is expected to show characteristic absorption

bands for the hydroxyl and aromatic moieties.

Table 4: Predicted IR Absorption Bands for (4-Bromopyridin-3-yl)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1550 Medium-Strong
C=C and C=N stretching

(pyridine ring)

1450-1400 Medium C-H bending (methylene)

1200-1000 Strong C-O stretch (primary alcohol)

~1050 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Due to the presence of bromine, the mass spectrum will exhibit a characteristic

isotopic pattern.

Table 5: Predicted Mass Spectrometry Data for (4-Bromopyridin-3-yl)methanol

m/z Relative Intensity (%) Assignment

187/189 ~100 / ~98
[M]⁺ (Molecular ion peak, due

to ⁷⁹Br and ⁸¹Br isotopes)

170/172 Variable [M-OH]⁺

158/160 Variable [M-CH₂OH]⁺

108 Variable [M-Br]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

(4-Bromopyridin-3-yl)methanol (5-10 mg)

Deuterated chloroform (CDCl₃)

5 mm NMR tube

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in

a clean vial.

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Acquire the ¹³C NMR spectrum. A larger number of scans may be required to achieve an

adequate signal-to-noise ratio.

Process the spectra (Fourier transform, phase correction, and baseline correction) and

integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

(4-Bromopyridin-3-yl)methanol

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
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Procedure:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum.

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

(4-Bromopyridin-3-yl)methanol

Methanol (HPLC grade)

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).

Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-300).

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Logical Workflow for Structural Elucidation
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The process of synthesizing and characterizing (4-Bromopyridin-3-yl)methanol follows a

logical progression of steps to ensure the final product is of the desired structure and purity.

Workflow for Synthesis and Structural Elucidation

Synthesis

Spectroscopic Analysis

Conclusion

Synthesize (4-Bromopyridin-3-yl)methanol

Purify by Recrystallization or Chromatography

IR Spectroscopy
(Functional Group ID)

Mass Spectrometry
(Molecular Weight)

NMR Spectroscopy
(¹H and ¹³C)

(Structural Backbone)

Correlate All Spectroscopic Data

Confirm Structure of
(4-Bromopyridin-3-yl)methanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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